![molecular formula C23H18FNO4 B3094695 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid CAS No. 1260608-92-1](/img/structure/B3094695.png)
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid
Overview
Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines and is removed under basic conditions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the fluorenyl group, the methoxycarbonyl group, the amino group, and the 3-fluorophenyl group. The stereochemistry at the 2-position is indicated by the ® configuration .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed under basic conditions, which would allow for subsequent coupling reactions with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .Scientific Research Applications
Peptide Synthesis
This compound is a type of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid, which is useful as a coupling agent in peptide synthesis . The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Stability and Shelf-life
These Fmoc amino acid azides are isolated as crystalline solids and are stable at room temperature, with a long shelf-life . This stability makes them suitable for use in various research applications that require long-term storage.
Aqueous Washing Operations
The Fmoc amino acid azides are stable in aqueous washing operations . This property is beneficial in laboratory settings where aqueous solutions are commonly used.
Solid-phase Peptide Synthesis
The compound is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis . This process is a common method for the production of peptides, which are chains of amino acids that are shorter than proteins.
Oligonucleotide Synthesis
In addition to peptide synthesis, the compound is also used in oligonucleotide synthesis . Oligonucleotides are short DNA or RNA molecules that have applications in genetic testing, research, and forensics.
Precolumn Derivatization of Amines for HPLC
The compound acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This process improves the detection and quantification of amines in HPLC.
Derivatizing Amino Acids for HPLC Analysis
The compound is used for derivatizing amino acids for HPLC analysis . This allows for the separation, identification, and quantification of different amino acids in a sample.
Capillary Electrophoresis
The compound is used in capillary electrophoresis , a technique used to separate ionic species by their charge and frictional forces. In this context, it can help improve the resolution of the analysis.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGWCADGCJCRS-OAQYLSRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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